Structural Isomer Comparison: 5-YL- vs. 4-YL- Methanamine Analogs
The target compound, 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine (CAS 915921-26-5), is a specific regioisomer with the aminomethyl group attached to the 5-position of the thiazole ring [1]. A commercially available positional isomer is (2-(2-Methoxyphenyl)thiazol-4-yl)methanamine (CAS 885280-27-3), which has the same molecular weight and formula but places the aminomethyl group at the 4-position [2]. While direct comparative activity data for these two specific isomers is absent from the literature, the fundamental principle of medicinal chemistry holds that such regioisomers are distinct chemical entities with potentially divergent biological activities, target affinities, and physicochemical properties, and therefore they cannot be used interchangeably in a research program.
| Evidence Dimension | Regioisomerism (Positional Isomerism) |
|---|---|
| Target Compound Data | 5-yl methanamine substitution |
| Comparator Or Baseline | 4-yl methanamine substitution (CAS 885280-27-3) |
| Quantified Difference | Structural isomer; quantitative biological difference not reported in literature for this specific pair. |
| Conditions | Not applicable; this is a structural comparison. |
Why This Matters
For procurement, it is critical to distinguish between these regioisomers to ensure the correct building block is used in a specific synthesis or assay, as they are not functionally equivalent.
- [1] ChemSrc. (2024). [2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methanamine (CAS 915921-26-5). View Source
- [2] ChemSrc. (2024). [2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanamine (CAS 885280-27-3). View Source
